![molecular formula C11H18O2 B14189759 (2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane CAS No. 920324-21-6](/img/structure/B14189759.png)
(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a dioxaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane typically involves the use of chiral auxiliaries and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of lithium aluminium hydride (LiAlH4) reduction of phenyl alkyl ketones, employing chiral spiro [4.4]nonane-1,6-diol as a chiral modifier . This method yields the corresponding alcohol with high enantiomeric excess (85-90%).
Industrial Production Methods
While specific industrial production methods for (2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions, such as those involving LiAlH4, are commonly used to produce alcohols from ketones.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 is a widely used reducing agent for this compound.
Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism of action of (2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane involves its interaction with molecular targets through its chiral centers. The compound can form specific interactions with enzymes and receptors, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-azoniaspiro[4.4]nonane: Another spirocyclic compound with similar structural features but different chemical properties.
5-azoniaspiro[4.5]decane: A larger spirocyclic compound with additional carbon atoms in the ring system.
5-azoniaspiro[4.6]undecane: An even larger spirocyclic compound with further extended ring system.
Uniqueness
(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane is unique due to its specific stereochemistry and the presence of the dioxaspiro ring system. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
920324-21-6 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
(2S,5R)-2-but-3-enyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H18O2/c1-2-3-5-10-6-8-11(13-10)7-4-9-12-11/h2,10H,1,3-9H2/t10-,11+/m0/s1 |
Clave InChI |
RSDHUZXFIDRLHR-WDEREUQCSA-N |
SMILES isomérico |
C=CCC[C@H]1CC[C@]2(O1)CCCO2 |
SMILES canónico |
C=CCCC1CCC2(O1)CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


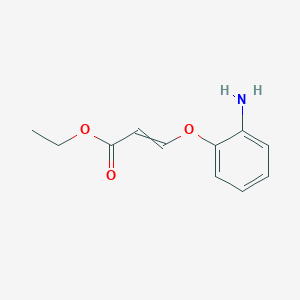
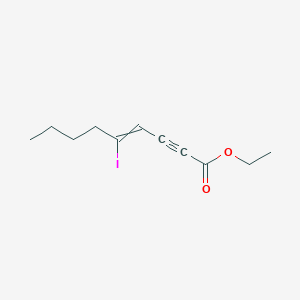
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)

![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)

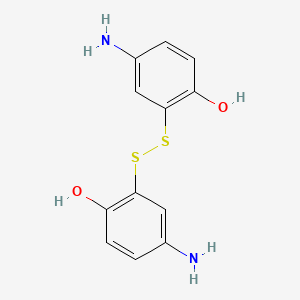
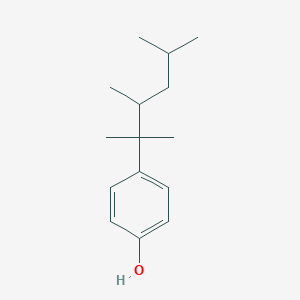
stannane](/img/structure/B14189732.png)


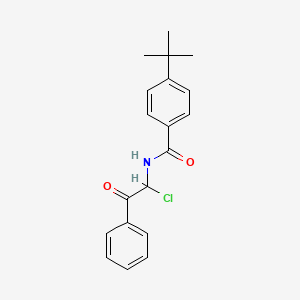

![N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine](/img/structure/B14189767.png)
